molecular formula C13H8Cl2N4O2S B13814094 [2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone CAS No. 58030-58-3

[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone

Cat. No.: B13814094
CAS No.: 58030-58-3
M. Wt: 355.2 g/mol
InChI Key: BMJHIHGNLQCIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone is a complex organic compound with the molecular formula C13H8Cl2N4O2S It is known for its unique structure, which includes a tetrazole ring and a thienyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone typically involves multiple stepsThe reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antibiotics.

Medicine

In medicine, research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. The presence of the tetrazole ring is particularly interesting due to its known biological activity.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of [2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] (2-thienyl)methanone
  • 4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • Tris-(2-methoxy-phenyl)-borane, compound with 5-methyl-2H-pyrazol-3-ylamine

Uniqueness

What sets [2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone apart from similar compounds is its unique combination of a tetrazole ring and a thienyl ketone group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

58030-58-3

Molecular Formula

C13H8Cl2N4O2S

Molecular Weight

355.2 g/mol

IUPAC Name

[2,3-dichloro-4-(2H-tetrazol-5-ylmethoxy)phenyl]-thiophen-2-ylmethanone

InChI

InChI=1S/C13H8Cl2N4O2S/c14-11-7(13(20)9-2-1-5-22-9)3-4-8(12(11)15)21-6-10-16-18-19-17-10/h1-5H,6H2,(H,16,17,18,19)

InChI Key

BMJHIHGNLQCIRO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCC3=NNN=N3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.